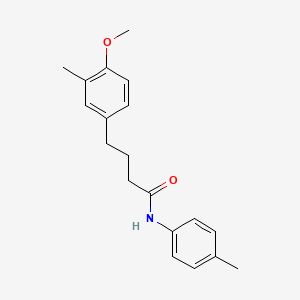

4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide, also known as MMb-2201, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and it has been used in scientific research to study the physiological and biochemical effects of cannabinoids.

Mechanism of Action

4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. By binding to these receptors, 4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide can modulate the activity of various signaling pathways that are involved in the regulation of physiological processes such as neurotransmitter release, ion channel activity, and gene expression.

Biochemical and Physiological Effects:

4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and the modulation of motor function. It has also been shown to affect the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide in lab experiments is its high potency, which allows researchers to study the effects of cannabinoids at lower doses than other compounds. It also has a long half-life, which makes it suitable for studying the long-term effects of cannabinoids. However, one limitation of using 4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide is its potential for abuse, which requires researchers to take appropriate safety precautions when handling the compound.

Future Directions

There are several future directions that could be explored in the study of 4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide and other synthetic cannabinoids. These include investigating the potential therapeutic applications of cannabinoids in the treatment of various medical conditions, exploring the effects of cannabinoids on the immune system, and developing new synthetic cannabinoids with improved pharmacological properties and reduced potential for abuse.

Synthesis Methods

The synthesis of 4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide involves the reaction of 4-methoxy-3-methylbenzaldehyde with 4-methylphenylacetic acid in the presence of a Lewis acid catalyst, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through a purification process that involves recrystallization and chromatography.

Scientific Research Applications

4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide has been used in scientific research to study the effects of cannabinoids on the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, mood, and sleep. It has also been used to investigate the potential therapeutic applications of cannabinoids in the treatment of various medical conditions such as chronic pain, epilepsy, and cancer.

properties

IUPAC Name |

4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-14-7-10-17(11-8-14)20-19(21)6-4-5-16-9-12-18(22-3)15(2)13-16/h7-13H,4-6H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIHYMZGLMXXSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCCC2=CC(=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5780209.png)

![3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5780242.png)

![1-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)acetyl]piperazine](/img/structure/B5780258.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5780265.png)

![N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5780283.png)